molecular formula C22H19FN4OS2 B2453103 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1207001-52-2

2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2453103
CAS No.: 1207001-52-2
M. Wt: 438.54
InChI Key: RUFQRNLCAABEFD-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS 1207001-52-2) is a sophisticated synthetic compound with a molecular formula of C22H19FN4OS2 and a molecular weight of 438.54 g/mol. This hybrid molecule is of significant interest in medicinal chemistry and drug discovery, primarily due to its unique structure that incorporates both an imidazole and a thiazole ring system. The thiazole scaffold is a recognized privileged structure in pharmacology, known to be present in more than 18 FDA-approved drugs and is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The presence of the 4-methylthiazol-2-yl acetamide moiety in its structure positions it as a valuable intermediate or lead compound for researchers investigating new therapeutic agents, particularly in the development of enzyme inhibitors or targeted therapies. The compound is typically synthesized through nucleophilic substitution reactions, where a key step involves the coupling of a thiol-containing imidazole intermediate with a chloroacetamide derivative under basic conditions, often using potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or ethanol . Structural confirmation is achieved through a suite of analytical techniques, including IR spectroscopy for functional group identification (e.g., C=O stretch), 1H/13C NMR for regiochemistry and integration validation, and mass spectrometry (HRMS) to confirm the molecular weight . For research purposes, purification is commonly performed via recrystallization from ethanol or column chromatography using hexane/EtOAc gradients to achieve high purity, typically around 95% . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4OS2/c1-14-3-5-16(6-4-14)19-11-24-22(27(19)18-9-7-17(23)8-10-18)30-13-20(28)26-21-25-15(2)12-29-21/h3-12H,13H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFQRNLCAABEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC(=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

What are the common synthetic routes for this compound, and what reaction conditions are critical?

Level : Basic
Answer :
The synthesis typically involves nucleophilic substitution or condensation reactions. A key step is the coupling of a thiol-containing imidazole intermediate (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) with a chloroacetamide derivative (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) under basic conditions. Potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or ethanol is often used to facilitate the reaction . For example, refluxing in ethanol with K₂CO₃ yielded the target compound after recrystallization . Variations in aryl substituents (e.g., p-tolyl vs. phenyl groups) require tailored starting materials and catalysts, as seen in analogous syntheses using Cu(I)-catalyzed click chemistry for triazole linkages .

Which spectroscopic and analytical techniques are essential for structural confirmation?

Level : Basic
Answer :
A multi-technique approach is critical:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C-S stretches at ~600–700 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry and substituent integration. For instance, aromatic protons in the 4-fluorophenyl group appear as doublets (δ ~7.2–7.8 ppm), while methyl groups in p-tolyl resonate at δ ~2.3 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 450.12).
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages (error <0.4%) .
  • X-ray Crystallography (if available): Resolves absolute configuration, as demonstrated for structurally related imidazole-thiazole hybrids .

How can reaction conditions be optimized to improve yield and purity?

Level : Advanced
Answer :
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require higher temperatures. Ethanol balances reactivity and ease of recrystallization .
  • Catalyst Screening : Cu(I) catalysts improve regioselectivity in triazole-forming steps, as shown in analogous syntheses .
  • Base Strength : Stronger bases (e.g., NaH) may accelerate reactions but risk side products; K₂CO₃ is milder and effective for thioether formation .
  • Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) removes unreacted starting materials .

How should researchers address discrepancies in spectroscopic data during structural elucidation?

Level : Advanced
Answer :
Contradictions often arise from dynamic effects (e.g., rotamers in NMR) or impurities. Mitigation strategies:

  • Variable Temperature NMR : Resolves overlapping signals caused by conformational exchange .
  • 2D NMR (COSY, HSQC) : Assigns coupling partners and resolves ambiguous peaks (e.g., distinguishing imidazole C-H from thiazole protons) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .
  • Cross-Validation : Use complementary techniques (e.g., IR vs. X-ray) to confirm functional groups and stereochemistry .

What purification methods are recommended for isolating this compound?

Level : Basic
Answer :

  • Recrystallization : Ethanol is preferred due to the compound’s moderate solubility. Slow cooling yields high-purity crystals .
  • Column Chromatography : Silica gel with hexane/EtOAc (3:1 to 1:2 gradients) separates by polarity. Monitor fractions via TLC (Rf ~0.5 in 1:1 hexane/EtOAc) .
  • Prep-HPLC : For scale-up, use C18 columns with acetonitrile/water (0.1% TFA) at 10 mL/min .

How can molecular docking guide hypotheses about this compound’s biological mechanism?

Level : Advanced
Answer :
Docking studies (e.g., AutoDock Vina, Glide) predict binding modes to target proteins. For example:

  • Target Selection : Prioritize kinases or cyclooxygenases (COX-1/2) based on structural analogs .
  • Pose Validation : Compare docking scores (ΔG < −8 kcal/mol) and interactions (H-bonds with active-site residues, hydrophobic packing) .
  • Dynamic Confirmation : Follow with MD simulations (NAMD, GROMACS) to assess binding stability over 100 ns .

What strategies are used to synthesize and evaluate structural analogs for SAR studies?

Level : Advanced
Answer :

  • Analog Design : Replace p-tolyl with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to probe electronic effects .
  • Synthetic Routes : Use parallel synthesis (e.g., Ugi-azide reaction) to generate libraries .
  • Biological Assays : Screen analogs for IC₅₀ values against cancer cell lines (MCF-7, HeLa) or enzymatic targets (e.g., COX-2 inhibition) .

How does crystallographic data inform the compound’s stability and reactivity?

Level : Advanced
Answer :
X-ray structures reveal:

  • Conformational Rigidity : Planar imidazole-thiazole cores reduce entropic penalties during binding .
  • Intermolecular Interactions : Hydrogen bonds (e.g., N-H···O=C) stabilize crystal packing, indicating potential solid-state stability .
  • Torsional Angles : Measure deviations (e.g., dihedral angles >30°) to predict susceptibility to hydrolysis or oxidation .

What computational tools predict the compound’s physicochemical properties?

Level : Advanced
Answer :

  • LogP/Dissociation Constants : Use MarvinSketch or ACD/Labs to estimate lipophilicity (LogP ~3.5) and pKa (thiazole N-H ≈ 8.2) .
  • Solubility : COSMO-RS predicts aqueous solubility (<0.1 mg/mL), guiding formulation studies .
  • ADMET Profiles : SwissADME or pkCSM forecasts bioavailability (%HIA >70%) and CYP450 interactions .

How are stability studies conducted under varying pH and temperature conditions?

Level : Advanced
Answer :

  • Forced Degradation : Incubate in HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and H₂O₂ (3%) at 40°C for 24 hr. Monitor via HPLC for degradation products (e.g., hydrolysis of acetamide) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>200°C indicates thermal stability) .

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